![molecular formula C19H21ClN2O3S B2683294 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 954714-60-4](/img/structure/B2683294.png)
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes understanding how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of sulfonamide molecules have been widely studied. A notable example is the synthesis of a sulfonamide molecule derived from dimethyl-4-nitrophenyl and 4-methylbenzenesulfonyl chloride, characterized using single-crystal X-ray diffraction (SCXRD) and spectroscopic tools. The study provided insights into the molecule's structural and electronic properties through density functional theory (DFT) calculations, correlating well with experimental data (Murthy et al., 2018).
Antagonist Properties and Molecular Docking
Research on sulfonamide derivatives has also explored their potential as antagonists for specific receptors. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was studied for its antagonist properties towards the CB1 cannabinoid receptor. This study utilized molecular docking to understand the interaction between the compound and the receptor, providing valuable insights into the design of receptor-specific antagonists (Shim et al., 2002).
Nonlinear Optical Properties
The modification of pyridinium salts, including those related to the sulfonamide group, has been researched for their second-order nonlinear optical (NLO) properties. These studies aim to find new compounds with large NLO properties, contributing to advancements in photonic and electro-optic applications. Research on thienyl-substituted pyridinium salts, for example, highlighted the potential of these compounds in developing noncentrosymmetric structures with significant SHG efficiency, paving the way for new NLO materials (Li et al., 2012).
Environmental Applications
The transport and degradation behavior of sulfonamide herbicides, such as chlorsulfuron, have been studied to predict their mobility in agricultural soils. Understanding these properties is crucial for assessing the environmental impact of such compounds and developing strategies for mitigating their persistence and mobility in the environment (Veeh et al., 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-3-4-14(2)18(9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-7-5-16(20)6-8-17/h3-9,15,21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUJAXUCPKZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.